molecular formula C15H19N3O3S B7058431 N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B7058431
M. Wt: 321.4 g/mol
InChI Key: DAMLIADUQBZIGM-UHFFFAOYSA-N
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Description

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a pyrazole ring, a chromene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the attachment of the chromene and sulfonamide groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The chromene moiety can contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its combination of a pyrazole ring, chromene moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-11-12(10-16-18)6-7-17-22(19,20)14-4-5-15-13(9-14)3-2-8-21-15/h4-5,9-11,17H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMLIADUQBZIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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